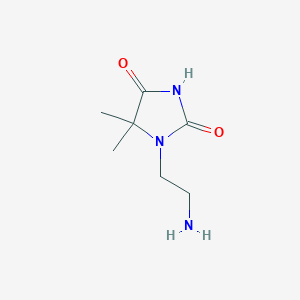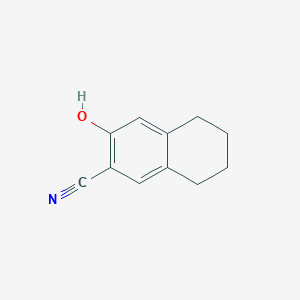![molecular formula C13H12N4O2S2 B8478567 methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8478567.png)
methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines pyrazole, thienopyrimidine, and carboxylate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the pyrazole and methylsulfanyl groups. Common reagents used in these reactions include methyl iodide, pyrazole derivatives, and sulfur-containing compounds. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrazole and thienopyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole or thienopyrimidine rings.
科学研究应用
Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-5-carboxylate
- Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(ethylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate
- Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxamide
Uniqueness
Methyl 7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the pyrazole, thienopyrimidine, and carboxylate groups provides a versatile scaffold for further modification and exploration in various scientific fields.
属性
分子式 |
C13H12N4O2S2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H12N4O2S2/c1-17-6-7(4-15-17)9-10-8(5-14-13(16-10)20-3)21-11(9)12(18)19-2/h4-6H,1-3H3 |
InChI 键 |
QAIPKWHIRXNDGV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=C(SC3=CN=C(N=C32)SC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-chloroacetyl-4,5,6,7-tetrahydrobenzo[b]-thiophen-4-amine](/img/structure/B8478521.png)

![1-{2-[4-(5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-yl)phenoxy]ethyl}piperidine](/img/structure/B8478536.png)




![2-Methoxy-4-piperazin-1-yl-[1,3,5]triazine](/img/structure/B8478582.png)



